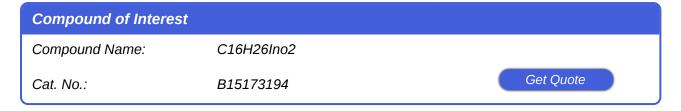


An In-depth Technical Guide to the Physicochemical Properties of C16H26N2O2 (Dimethocaine)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the molecular formula C16H26N2O2 is most commonly identified as Dimethocaine, also known by its former trade name Larocaine.[1] It is a synthetic aminoester local anesthetic, structurally related to procaine.[1] Historically used in dentistry and ophthalmology, Dimethocaine has gained attention in the scientific community for its stimulant properties, which are attributed to its activity as a dopamine reuptake inhibitor.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of Dimethocaine, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of Dimethocaine are summarized in the tables below.

General and Physical Properties



Property	Value	Source(s)
Molecular Formula	C16H26N2O2	[1]
Molecular Weight	278.40 g/mol	[1]
Appearance	White to pale orange/yellow crystalline powder	[2][3]
Melting Point	53.0 to 57.0 °C	[3]
Boiling Point	421.21 °C (rough estimate)	[2]
Density	1.035 g/cm ³	[2]
Flash Point	197.8 °C	[3]
Refractive Index	1.5290 (estimate)	[2]

Chemical and Pharmacokinetic Properties

Property	Value	Source(s)
рКа	10.08 ± 0.25 (Predicted)	[3]
LogP	3.37480 (Predicted)	[3]
Solubility		
in Ethanol	~16 mg/mL (for hydrochloride salt)	
in DMSO	~14 mg/mL (for hydrochloride salt)	
in Dimethyl Formamide	~20 mg/mL (for hydrochloride salt)	
in PBS (pH 7.2)	~10 mg/mL (for hydrochloride salt)	
in Water	Soluble (as hydrochloride salt)	[3]
in Ether	Practically insoluble	[3]



Synthesis of Dimethocaine

Dimethocaine was first synthesized by Mannich and Wilder in 1932.[4] The synthesis involves a two-step process: the formation of the precursor amino alcohol followed by its esterification with a derivative of p-aminobenzoic acid.

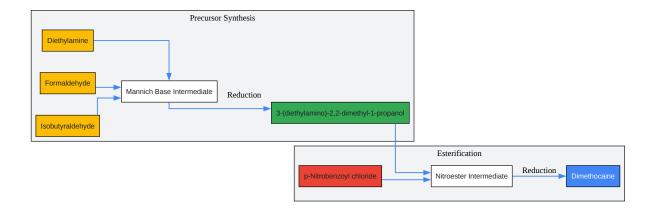
Synthesis of 3-(diethylamino)-2,2-dimethyl-1-propanol

The precursor, 3-(diethylamino)-2,2-dimethyl-1-propanol, can be synthesized via the Mannich reaction. This involves the reaction of isobutyraldehyde with formaldehyde and diethylamine to form the Mannich base, which is then reduced to the corresponding amino alcohol.

Esterification

The final step is the esterification of 4-aminobenzoic acid with 3-(diethylamino)-2,2-dimethyl-1-propanol. This is typically achieved by reacting the acid chloride of a protected p-aminobenzoic acid (e.g., p-nitrobenzoyl chloride) with the amino alcohol, followed by reduction of the nitro group to an amine. An alternative route involves the direct esterification of p-aminobenzoic acid with the amino alcohol in the presence of an acid catalyst.





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Synthesis workflow for Dimethocaine.

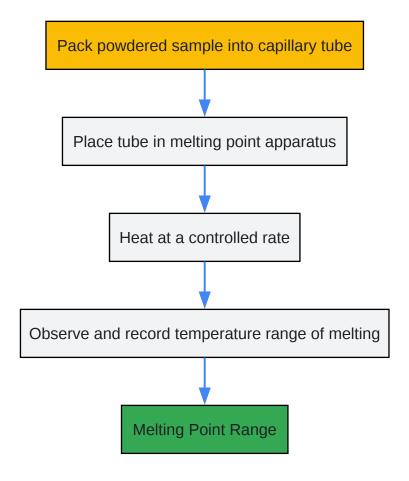
Experimental Protocols

The following sections detail the general experimental procedures for determining the key physicochemical properties of Dimethocaine.

Determination of Melting Point

The melting point of Dimethocaine can be determined using the capillary method. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. For a pure compound, this range is typically narrow.





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Melting point determination workflow.

Determination of Boiling Point

The boiling point of liquid compounds is often determined by distillation. However, for a high-boiling point solid like Dimethocaine, a common method is the Thiele tube method. A small amount of the substance is placed in a fusion tube along with an inverted capillary tube. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil). The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

Determination of Solubility

The solubility of Dimethocaine hydrochloride in various solvents can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of



the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved Dimethocaine is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[5] A solution of Dimethocaine hydrochloride in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the titration curve.

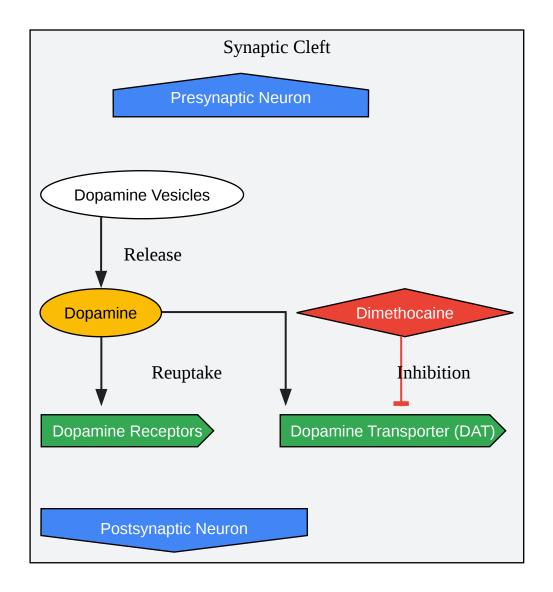
Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[6] A solution of Dimethocaine is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is established, and the two phases are then separated. The concentration of Dimethocaine in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mechanism of Action: Dopamine Transporter Inhibition

Dimethocaine's primary pharmacological effect is the inhibition of the dopamine transporter (DAT).[7] The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates dopaminergic signaling. By binding to the DAT, Dimethocaine blocks this reuptake, leading to an increase in the extracellular concentration of dopamine and prolonged stimulation of postsynaptic dopamine receptors. This mechanism is similar to that of cocaine and is responsible for the stimulant effects of Dimethocaine.[7]





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